molecular formula C19H20N6O2 B6927572 N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-phenyl-1,2,4-triazole-3-carboxamide

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-phenyl-1,2,4-triazole-3-carboxamide

Cat. No.: B6927572
M. Wt: 364.4 g/mol
InChI Key: VPEVWGOFMSHYIB-UHFFFAOYSA-N
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Description

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-phenyl-1,2,4-triazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a morpholine ring, a pyridine ring, and a triazole ring, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-phenyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-23(16-7-8-17(20-13-16)24-9-11-27-12-10-24)19(26)18-21-14-25(22-18)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEVWGOFMSHYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=C(C=C1)N2CCOCC2)C(=O)C3=NN(C=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-phenyl-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 6-morpholin-4-ylpyridine intermediate. This can be achieved through a nucleophilic substitution reaction where morpholine is reacted with a suitable pyridine derivative under basic conditions.

    Triazole Ring Formation: The next step involves the formation of the 1-phenyl-1,2,4-triazole ring. This can be accomplished through a cyclization reaction using hydrazine derivatives and phenyl isocyanate.

    Coupling Reaction: The final step is the coupling of the pyridine intermediate with the triazole intermediate. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-phenyl-1,2,4-triazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or triazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reactions can be conducted in polar or non-polar solvents depending on the nature of the substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.

Scientific Research Applications

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-phenyl-1,2,4-triazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-phenyl-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-phenyl-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar core structures but differ in the substituents on the pyridine or triazole rings, leading to variations in their chemical and biological properties.

    Other triazole derivatives: Compounds with different substituents on the triazole ring can exhibit different reactivity and biological activities, providing insights into structure-activity relationships.

    Pyridine derivatives: Comparing with other pyridine-containing compounds helps to understand the influence of the pyridine ring on the overall properties of the molecule.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

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